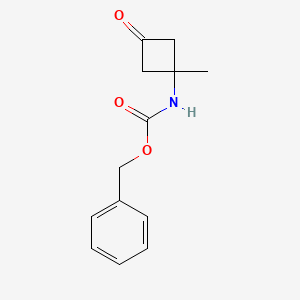
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate
Overview
Description
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate: is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 1-methyl-3-oxocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate typically involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl alcohol in the presence of a coupling reagent such as diphenyl phosphoryl azide (DPPA) and a base like triethylamine. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and toluene at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, purification processes, and cost-effectiveness of reagents.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) and [bis(acetoxy)iodo]benzene are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the 1-methyl-3-oxocyclobutyl moiety can provide steric effects that influence the compound’s overall activity .
Comparison with Similar Compounds
Uniqueness: Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate is unique due to the presence of the 1-methyl group on the cyclobutyl ring, which can influence its reactivity and binding properties compared to similar compounds without this substitution. This structural difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
benzyl N-(1-methyl-3-oxocyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(7-11(15)8-13)14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQTUZFTLXAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
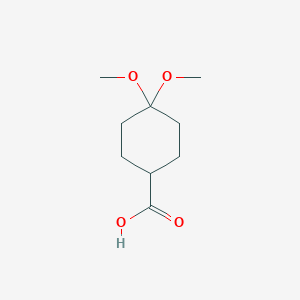
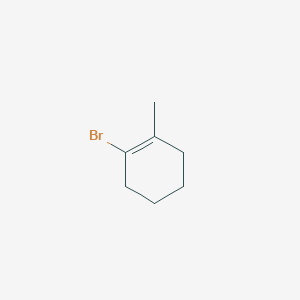
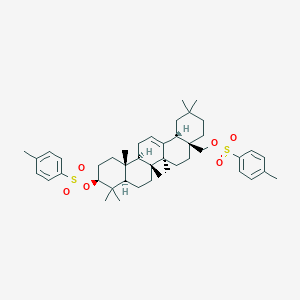
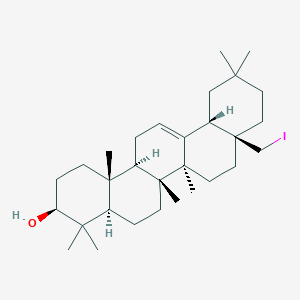
![(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B8129154.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate](/img/structure/B8129163.png)
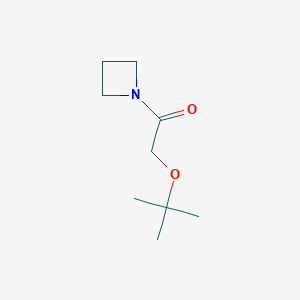
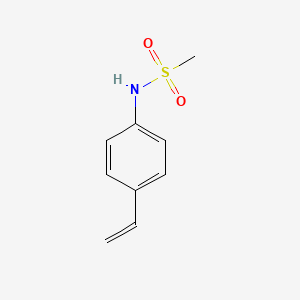
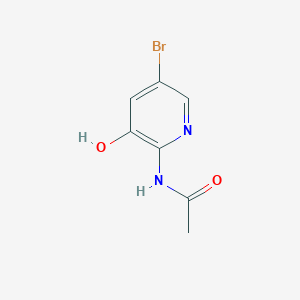
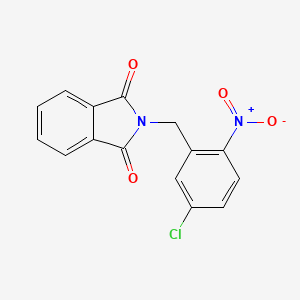
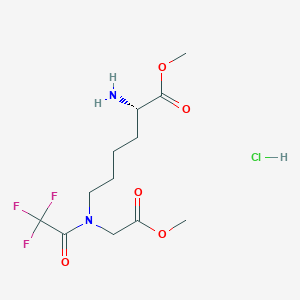
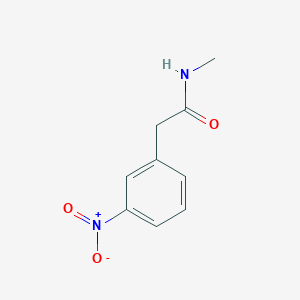
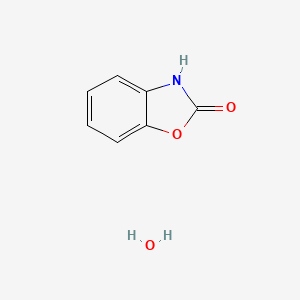
![tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B8129216.png)
